2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane
Description
2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a 2-methoxyphenoxy group. The bicyclo[2.2.1]heptane framework is a privileged structure in medicinal chemistry and natural products, known for its rigidity, stereochemical diversity, and bioactivity . This compound’s structural complexity and functionalization make it valuable for drug discovery, particularly in modulating receptor interactions or serving as a chiral building block in asymmetric synthesis .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)bicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-15-12-4-2-3-5-13(12)16-14-9-10-6-7-11(14)8-10/h2-5,10-11,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQGJZCQRVHRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane typically involves the reaction of 2-methoxyphenol with a bicyclo[2.2.1]heptane derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the bicyclo[2.2.1]heptane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups back to alcohols or remove double bonds.
Substitution: Halogenation or nitration reactions can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic or quinone derivatives, while substitution reactions can produce halogenated or nitrated compounds .
Scientific Research Applications
2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclo[2.2.1]heptane Core
Methoxy-Substituted Derivatives
- 2-Methoxy-endo-bicyclo[2.2.1]heptane (C₈H₁₄O): A simpler analog with a methoxy group directly attached to the bicyclic core. Molecular weight: 126.20 g/mol. Exhibits a vertical ionization energy (IE) of 9.17 eV, indicating moderate stability .
- 2-(2,5-Dimethoxyphenyl)bicyclo[2.2.1]heptane (3oa): Features a dimethoxyphenyl substituent. Molecular formula: C₁₅H₂₀O₂; molecular weight: 232.32 g/mol. Synthesized in 99% yield as a colorless oil, demonstrating enhanced solubility in nonpolar solvents due to the bulky aromatic group .
Alkyl- and Halogen-Substituted Derivatives
- 2-(Bromomethyl)bicyclo[2.2.1]heptane (C₈H₁₃Br): Molecular weight: 189.10 g/mol.
- 2-Ethyl-5-methoxybicyclo[2.2.1]heptane (C₁₀H₁₈O): Molecular weight: 154.25 g/mol.
Aromatic and Polycyclic Derivatives
- 2-(Bicyclo[2.2.1]heptan-2-yl)-3-methoxynaphthalene (3ma): Combines norbornane with a methoxynaphthalene moiety. Molecular formula: C₁₈H₂₀O; molecular weight: 252.35 g/mol. The extended aromatic system enhances UV absorption properties, relevant in photochemical studies .
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane :
- Bulky diphenyl and methoxyphenyl substituents create significant steric hindrance, limiting conformational flexibility .
Biological Activity
2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane is a bicyclic organic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological macromolecules, and implications for pharmacological applications.
Chemical Structure and Properties
The compound features a bicyclic structure with a methoxyphenoxy group, which enhances its reactivity and solubility in various biological environments. The presence of this functional group allows for specific interactions with enzymes and receptors, potentially leading to diverse biological effects.
The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, altering their activity. This interaction can lead to various downstream effects, including modulation of metabolic pathways and cellular signaling processes. The exact pathways influenced by this compound depend on the specific cellular context and the target molecules involved.
Enzyme Interaction
Research indicates that this compound can interact with various enzymes, potentially inhibiting or activating their functions. Such interactions may lead to alterations in metabolic processes, influencing cellular responses to external stimuli.
Toxicological Assessments
In a series of experiments using bacterial lux-biosensors, researchers assessed the cytotoxic effects of BBH, finding that it caused significant luminescence reduction at high concentrations (100 g/l), indicating cytotoxicity . Although this study does not directly evaluate this compound, it provides insights into the potential toxicological profile of structurally related compounds.
Pharmacological Applications
The unique structural characteristics of this compound position it as a candidate for further pharmacological exploration. Its ability to interact with biological macromolecules makes it a valuable subject for drug development research aimed at targeting specific diseases or conditions.
Comparative Analysis
To better understand the potential applications and biological activity of this compound, it is useful to compare it with similar bicyclic compounds:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| Norbornane | Saturated hydrocarbon | Limited reactivity | Basic framework for comparison |
| Norbornene | Unsaturated bicyclic | Higher reactivity | More reactive due to double bond |
| BBH | Bicyclic hydrocarbon | Genotoxic effects observed | Induces oxidative stress in bacteria |
Q & A
Basic Questions
Q. How can researchers verify the structural identity of 2-(2-Methoxyphenoxy)bicyclo[2.2.1]heptane?
- Methodological Answer : Structural verification requires a combination of spectroscopic techniques.
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm proton environments and carbon connectivity. For example, the methoxyphenoxy group will show distinct aromatic protons and methoxy singlet peaks .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to match the molecular formula (e.g., CHO) .
- InChIKey Validation : Cross-reference the compound’s InChIKey (e.g., WMYWLMCIILHCPB-UHFFFAOYSA-N for related derivatives) with databases like PubChem .
Q. What are the foundational synthetic routes for bicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Bromination : Use N-bromosuccinimide (NBS) under radical-initiated conditions to functionalize norbornane derivatives (e.g., 2-methylbicyclo[2.2.1]heptane) .
- Substitution Reactions : React brominated derivatives (e.g., 2-(bromomethyl)bicyclo[2.2.1]heptane) with nucleophiles like NaN or KSCN in polar aprotic solvents to introduce azide or thiocyanate groups .
- Cycloaddition : Employ [4+2] strategies to build the bicyclic core, as demonstrated in enantioselective syntheses of carboxylate derivatives .
Advanced Research Questions
Q. How can the reactivity of substituents on the bicyclo[2.2.1]heptane scaffold be optimized for nucleophilic substitution?
- Methodological Answer :
- Leaving Group Selection : Bromine (e.g., in 2-(bromomethyl)bicyclo[2.2.1]heptane) offers superior leaving-group ability compared to chloro or iodo derivatives, enabling efficient substitution with nucleophiles like Grignard reagents .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts to enhance reaction rates. For example, LiAlH in anhydrous ether facilitates reductive elimination .
- Steric and Electronic Tuning : Introduce electron-withdrawing groups (e.g., nitro) to activate adjacent positions for substitution, as seen in nitramine derivatives for high-energy materials .
Q. What computational methods predict the stability and detonation properties of bicyclo[2.2.1]heptane derivatives in high-energy density compounds (HEDCs)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate heats of formation (HOF) and bond dissociation energies (BDEs) to assess thermal stability. For example, nitro-functionalized derivatives show enhanced HOF values (~300 kJ/mol) .
- Detonation Velocity Modeling : Use the Kamlet-Jacobs equation to estimate detonation pressure (e.g., 38 GPa) and velocity (e.g., 9,200 m/s) based on density and elemental composition .
- Impact Sensitivity Analysis : Evaluate HOMO-LUMO gaps to correlate electronic structure with sensitivity; lower gaps indicate higher reactivity .
Q. How can enantioselective synthesis be achieved for chiral bicyclo[2.2.1]heptane derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use bornane sulfonamide derivatives to induce asymmetry during cycloaddition or substitution reactions .
- Transition-Metal Catalysis : Employ chiral ligands (e.g., diphonane) with palladium or rhodium catalysts to control stereochemistry in cross-coupling reactions .
- Kinetic Resolution : Separate enantiomers via enzymatic or chemical resolution methods, as demonstrated in the synthesis of norcamphor derivatives .
Q. What analytical strategies resolve contradictions in reactivity data for methoxyphenoxy-substituted bicyclo[2.2.1]heptanes?
- Methodological Answer :
- Controlled Comparative Studies : Synthesize derivatives with varying substituents (e.g., 2,5-dimethoxy vs. monomethoxy) and compare reaction rates under identical conditions .
- Isotopic Labeling : Use -labeled methoxy groups in kinetic isotope effect (KIE) studies to track bond cleavage pathways .
- Computational Validation : Perform DFT calculations to model transition states and explain unexpected regioselectivity (e.g., para vs. ortho substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
